Rosmarinine

概要

説明

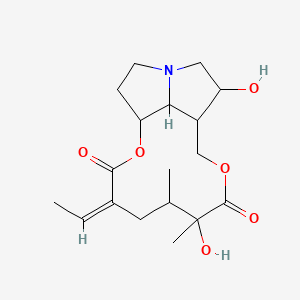

Rosmarinine is a pyrrolizidine alkaloid found in certain species of the Senecio genus, particularly Senecio pleistocephalus . Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their complex structures and diverse biological activities. This compound is notable for its macrocyclic diester structure, which contributes to its unique chemical properties and biological effects .

準備方法

Synthetic Routes and Reaction Conditions: Rosmarinine can be synthesized through the hydrolysis of its precursor, rosmarinecine . The process involves basic hydrolysis followed by acetylation to yield 2,7,8-triacetylrosmarinecine. This intermediate is then treated with barium hydroxide to produce rosmarinecine, which can be further modified to obtain this compound . The selective protection of hydroxyl groups at specific positions is crucial for the synthesis, and reagents such as tert-butyldimethylsilyl chloride are commonly used .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as Senecio pleistocephalus. The plant material is processed to isolate this compound in good yields. Advanced purification techniques, including chromatography, are employed to obtain the compound in its pure form .

化学反応の分析

Stereochemistry in Enzymatic Processes

Rosmarinine's stereochemistry has been examined in the context of enzymatic processes, particularly concerning the incorporation of deuterium labels into the molecule .

-

When [1,1-2H2]putrescine dihydrochloride is used, this compound shows 2H n.m.r. spectroscopic signals at C-5α, C-5β, and C-8 .

-

Using [2,3-2H4]putrescine dihydrochloride results in this compound labeled with 2H at C-1α, C-2β, C-6α, C-6β, and C-7α .

-

Feeding experiments with (2-R)-[2-2H] and (S)-[2-2H]-putrescine dihydrochloride yield this compound labeled with 2H at C-2β and C-6α from the former, and this compound with 2H at C-1α, C-6β, and C-7α from the latter .

-

The formation of the pyrrolizidine ring involves stereospecific removal of the pro-R hydrogen and retention of the pro-S hydrogen on the carbon destined to become C-1 of rosmarinecine. Hydroxylation at C-2 and C-7 of isoretronecanol proceeds with retention of configuration to form rosmarinecine .

Distribution and Identification in Plants

This compound and related compounds can be identified through chromatographic and mass spectrometric properties, including specific fragment ions indicative of rosmarinecine-type compounds .

-

Rosmarinecine-type compounds produce the same fragments as retronecine-type pyrrolizidine alkaloids (PAs) but yield an additional fragment of 156, indicating the presence of a 2-hydroxy group .

-

This compound N-oxide was found to be abundant in certain geographical locations such as Australia and South Africa, and can be used to differentiate plant origins .

Mass Spectrometric Settings for Identification

| Compound Type | Characteristic Fragment Ions (m/z) |

|---|---|

| Rosmarinecine | 122, 82, 138, 120, 156 |

| Rosmarinecine N-oxides | 122, 82, 138, 120, 156 |

These findings contribute to the understanding of this compound's chemical behavior, its biosynthesis, and its distribution in nature.

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Rosmarinine exhibits significant antimicrobial properties. A study indicated that this compound can inhibit the biofilm formation of Staphylococcus epidermidis by approximately 50% at a concentration of 1 mg/mL, although it showed no effect on Pseudomonas aeruginosa biofilm formation . This selective antimicrobial action suggests its potential use in developing topical antimicrobial agents.

Toxicological Studies

Research has highlighted the toxic effects of this compound, particularly in neonate organisms. It has been shown to exhibit toxic activity against larvae of various species, which raises concerns regarding its safety in agricultural applications . Understanding these toxicological profiles is essential for assessing the risks associated with its use.

Agricultural Applications

Natural Pesticide

Given its toxicity to certain pests, this compound could be explored as a natural pesticide. Its efficacy in controlling pest populations while minimizing harm to beneficial insects is an area of ongoing research. The ability to derive this compound from readily available plant sources makes it an attractive candidate for sustainable agricultural practices.

Biosynthesis Studies

Mechanistic Insights

The biosynthesis of this compound has been investigated using isotopic labeling techniques. For instance, studies involving the incorporation of -labeled precursors into Senecio pleistocephalus have elucidated the pathways through which this compound is synthesized from putrescine . Understanding these biosynthetic pathways not only enhances our knowledge of plant metabolism but also aids in the potential biotechnological production of this compound.

Case Studies

作用機序

The mechanism of action of rosmarinine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, this compound can inhibit glycosidases, which are enzymes involved in the breakdown of carbohydrates . This inhibition can result in various therapeutic effects, including antiviral and anticancer activities .

類似化合物との比較

Senecionine: Another pyrrolizidine alkaloid with a similar structure but different biological activities.

Platyphylline: Known for its medicinal properties, platyphylline shares some structural features with rosmarinine but differs in its overall chemical behavior.

This compound’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.

生物活性

Rosmarinine, a pyrrolizidine alkaloid (PA), is primarily derived from the plant Senecio pleistocephalus and has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is composed of senecic acid and the necine base rosmarinecine, characterized by hydroxy groups at positions C-2, C-7, and C-9. The biosynthesis of this compound involves complex enzymatic processes that utilize putrescine as a precursor, leading to the formation of its unique chemical structure through various pathways .

Pharmacological Properties

1. Antioxidant Activity

this compound exhibits significant antioxidant properties. Research indicates that it effectively reduces reactive oxygen species (ROS) production in human dopaminergic cell lines (SH-SY5Y) exposed to oxidative stress. This activity is linked to the compound's ability to modulate apoptotic pathways by down-regulating pro-apoptotic proteins like Bax while enhancing anti-apoptotic proteins such as Bcl-2 .

2. Antimicrobial Effects

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been reported to inhibit biofilm formation by Staphylococcus epidermidis by approximately 50% at a concentration of 1 mg/mL, while showing no significant effect on Pseudomonas aeruginosa . This selective antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative conditions. Its ability to mitigate oxidative stress in neuronal cells positions it as a candidate for further research in neuroprotection and cognitive health .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study 1: Neuroprotection in Parkinson's Disease Models

In vitro studies demonstrated that this compound significantly reduced cell death in SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide. The compound's modulation of apoptosis-related proteins suggests its potential use in neurodegenerative disease therapies. -

Case Study 2: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in preventing biofilm formation in patients with chronic wounds infected with Staphylococcus epidermidis. Results indicated a notable reduction in biofilm density, supporting its use as an adjunct therapy in wound management.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Reduces ROS, modulates apoptosis | |

| Antimicrobial | Inhibits biofilm formation | |

| Neuroprotective | Protects neuronal cells from oxidative damage |

Table 2: Comparative Efficacy Against Bacterial Strains

特性

IUPAC Name |

(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,10,12-15,20,23H,5-9H2,1-3H3/b11-4-/t10-,12+,13-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXVXKIMPBHRQR-VFQWDWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-65-0 | |

| Record name | (3Z,5R,6R,9aS,10S,14aR,14bR)-3-Ethylidenedodecahydro-6,10-dihydroxy-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ROSMARININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF2N9W4Q5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is rosmarinine and where is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in various Senecio plant species. It was first isolated from Senecio rosmarinifolius. [, ] PAs are a class of naturally occurring toxins characterized by a pyrrolizidine nucleus, typically esterified with a necic acid. [, ]

Q2: How is this compound biosynthesized in plants?

A2: this compound biosynthesis utilizes putrescine as a primary precursor. [, , ] The pathway involves the incorporation of two putrescine molecules, which eventually cyclize to form the pyrrolizidine ring system. [, ] Specifically, this compound biosynthesis likely diverges from other PA pathways during the cyclization of an immonium ion, leading to the formation of isoretronecanol as a key intermediate. [, ]

Q3: What is the role of isoretronecanol in this compound biosynthesis?

A3: Isoretronecanol is a critical intermediate in the biosynthesis of this compound. [] It is formed through the reduction of a 1-formylpyrrolizidine intermediate. This reduction step is stereospecific, with a hydride donor attacking the aldehyde group from a specific direction. [] Isoretronecanol is then hydroxylated with retention of configuration at specific carbon positions to ultimately form rosmarinecine, the necine base of this compound. []

Q4: How efficient are different precursors in this compound biosynthesis?

A4: While putrescine is a key precursor, its incorporation efficiency varies. Studies have shown that N-acetylputrescine is incorporated less efficiently than putrescine into this compound in Senecio pleistocephalus. [] This suggests that the plant might favor direct utilization of putrescine over its acetylated form for this compound biosynthesis. []

Q5: What is the stereochemistry of the enzymatic processes involved in rosmarinecine biosynthesis?

A5: Extensive research using deuterium-labeled putrescine precursors has elucidated the stereospecificity of rosmarinecine formation. The conversion of two putrescine molecules into a 1β-formyl-8α-pyrrolizidine intermediate involves the stereospecific loss of pro-S hydrogens from three of the four amino groups involved. [] Furthermore, formation of the pyrrolizidine ring involves stereospecific removal of a pro-R hydrogen and retention of a pro-S hydrogen on the carbon destined to become C-1 of rosmarinecine. []

Q6: Which other alkaloids are found alongside this compound in Senecio species?

A6: Various Senecio species produce a range of PAs in addition to this compound. These include:

- Senecionine: Found in Senecio triangularis, Senecio taiwanensis, and Senecio vulgaris [, , ].

- Integerrimine: Often co-occurs with senecionine and is found in similar species [, ].

- Platyphylline: Detected in Senecio triangularis and Senecio hadiensis [, ].

- Retrorsine: Identified in Senecio triangularis and Senecio isatideus [, ].

- Triangularine and Neotriangularine: These novel alkaloids were isolated from Senecio triangularis [].

Q7: What is the significance of the pyrrolic nucleus in this compound and other PAs?

A7: The pyrrolic nucleus is thought to be crucial for the biological activity of PAs, including their toxicity. [] Studies suggest that a simple alkylating pyrrole, potentially derived from the metabolism of PAs, could be the biologically active agent. [] This highlights the importance of the pyrrolic structure in understanding the potential adverse effects of these alkaloids.

Q8: Have there been attempts to synthesize this compound or its analogues?

A8: Yes, researchers have explored synthetic routes to this compound and related compounds. One approach successfully yielded (1R,2R,7R,7aS)-1-Hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol through this compound degradation. [] Efforts to create synthanecines, like Synthanecine A and Synthanecine B, have also been undertaken. [] These synthetic endeavours aim to further investigate the structure-activity relationships and biosynthetic pathways of these alkaloids.

Q9: What analytical techniques are used to study this compound?

A9: Various analytical methods are employed to characterize and quantify this compound and other PAs. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and studying biosynthetic pathways. [, , , ]

- Mass Spectrometry (MS): Employed for identifying and characterizing alkaloids, including electron impact and chemical ionization techniques. [, ]

- Radiolabeling: Using isotopes like 14C and 3H to track the incorporation of precursors into alkaloids and understand their biosynthetic origins. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。